molecular formula C13H18FNO2 B4671709 3-fluoro-N-(3-isopropoxypropyl)benzamide

3-fluoro-N-(3-isopropoxypropyl)benzamide

Cat. No.: B4671709
M. Wt: 239.29 g/mol
InChI Key: HZAPZYHTZGIENW-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-isopropoxypropyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the 3-position of the benzene ring and a 3-isopropoxypropyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-fluoro-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-10(2)17-8-4-7-15-13(16)11-5-3-6-12(14)9-11/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAPZYHTZGIENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain-Modified Benzamides

N-(3-Ethoxypropyl)-3-fluorobenzamide
  • Structure : Differs by an ethoxy group instead of isopropoxy in the propyl chain.
  • Properties : Molecular weight = 253.3 g/mol (estimated), logP ≈ 2.5–3.0 (based on similar alkoxy analogs) .
  • Synthesis : Likely involves coupling 3-fluorobenzoic acid with 3-ethoxypropylamine via standard amidation protocols.
3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide
  • Structure : Replaces the alkoxy chain with a pyrazole heterocycle.
  • Properties : Molecular weight = 247.27 g/mol, logP = 2.4568, polar surface area = 38.535 Ų .

Aromatic Ring-Modified Benzamides

3-Fluoro-N-(3-fluorophenyl)benzamide
  • Structure : Features a second fluorine on the aniline ring.
  • Polymorphism : Exhibits two crystalline forms confirmed via PXRD and thermal analysis (DSC/TGA). The relative stability of polymorphs influences formulation and storage .
  • NMR Challenges : Severe spectral overlap in aromatic regions due to scalar couplings, complicating proton assignments .
3-Fluoro-N-(p-tolyl)benzamide
  • Structure : Contains a methyl group on the aniline ring.
  • Crystallography : Dihedral angle of 65.69° between benzene rings, with N–H···O hydrogen bonding driving crystal packing .
  • Implication : Steric effects from the methyl group may hinder rotational freedom, affecting conformational stability.

Heterocyclic and Complex Benzamides

N-[2-(3-Fluorophenyl)-1,3-benzoxazol-5-yl]-4-isopropylbenzamide
  • Structure : Incorporates a benzoxazole ring and isopropyl group.
  • Properties : Molecular weight = 374.41 g/mol. Benzoxazole enhances rigidity and may improve fluorescence or binding specificity .
3-Fluoro-N-(1-phenylpropyl)benzamide
  • Synthesis : Prepared via electrochemical C–H amidation of propylbenzene with 3-fluorobenzamide (41% yield) .
  • Application : Demonstrates the feasibility of direct C–H functionalization for benzamide derivatives, a scalable synthetic route.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) logP Key Substituent Notable Property/Application Reference
3-Fluoro-N-(3-isopropoxypropyl)benzamide (Target) ~267.3 (estimated) ~2.8 3-Isopropoxypropyl Hypothesized enhanced lipophilicity
N-(3-Ethoxypropyl)-3-fluorobenzamide 253.3 ~2.5 3-Ethoxypropyl Reduced steric hindrance
3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide 247.27 2.4568 Pyrazole High polar surface area
3-Fluoro-N-(3-fluorophenyl)benzamide 234.2 ~2.2 3-Fluoroaniline Polymorphic stability

Key Insights:

  • Lipophilicity : Alkoxy chains (e.g., isopropoxy) increase logP compared to polar heterocycles (e.g., pyrazole) .
  • Synthetic Accessibility : Electrochemical C–H amidation offers a streamlined route for alkyl-substituted benzamides .
  • Biological Relevance : Heterocyclic substituents (pyrazole, benzoxazole) may improve target engagement but reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-(3-isopropoxypropyl)benzamide
Reactant of Route 2
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3-fluoro-N-(3-isopropoxypropyl)benzamide

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